molecular formula C15H17IO3 B1323896 trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-95-0

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323896
CAS No.: 735274-95-0
M. Wt: 372.2 g/mol
InChI Key: ZPGHWWKTVPATLX-WDEREUQCSA-N
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Description

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H17IO3 and a molecular weight of 372.2 g/mol . This compound is known for its unique structure, which includes an iodophenyl group and a cyclohexane carboxylic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The iodophenyl group can interact with specific enzymes or receptors, leading to changes in biological activity. The cyclohexane carboxylic acid moiety may also play a role in modulating the compound’s effects .

Comparison with Similar Compounds

Similar compounds to trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid include:

  • trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

These compounds share similar structures but differ in the halogen atom attached to the phenyl group. The presence of iodine in this compound makes it unique and may confer distinct chemical and biological properties .

Biological Activity

trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-95-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and antimicrobial activities, as well as its pharmacological implications.

Chemical Structure and Properties

  • Molecular Formula : C15H17IO3
  • Molecular Weight : 372.2 g/mol
  • Structural Characteristics : The compound features a cyclohexane ring substituted with a carboxylic acid and an iodophenyl moiety, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and Huh7 (liver cancer) cells. The compounds were evaluated using the sulforhodamine B (SRB) assay, revealing IC50 values that indicate their potency:

CompoundCell LineIC50 (µM)
5aHuh74.7
5rMCF717.9
5tHCT1168.5

These results suggest that compounds with structural similarities to this compound may selectively target cancer cells while sparing normal cells .

The proposed mechanism of action for this compound involves the induction of cell cycle arrest and apoptosis in cancer cells. It has been observed that compounds with similar structures can lead to downregulation of cyclin-dependent kinases (CDKs), particularly CDK4, resulting in G0/G1 phase arrest in the cell cycle . This suggests that this compound may exert its anticancer effects through modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate potential antimicrobial activity. Compounds derived from similar frameworks have shown effectiveness against various bacterial strains, suggesting that this compound might also possess broad-spectrum antimicrobial properties. However, specific data on its antimicrobial efficacy remain limited and require further exploration.

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on the core structure of this compound. These derivatives were tested for their biological activity against different cancer cell lines, leading to the identification of several promising candidates for further development as anticancer agents .

Properties

IUPAC Name

(1R,2S)-2-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHWWKTVPATLX-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156025
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-95-0
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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